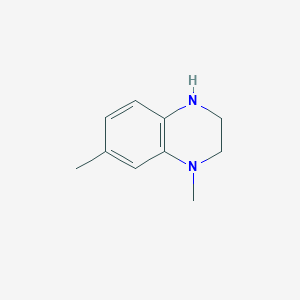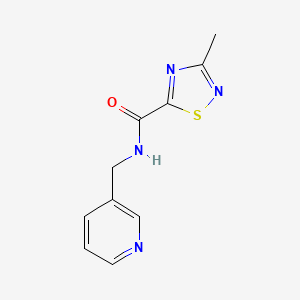
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Solvatochromic Properties
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide exhibits significant solvatochromic properties. This compound forms a complex with protophilic solvents, stabilized by a bifurcate hydrogen bond. The equilibrium of this complex is influenced by temperature, phase state, and the protophilic properties of the medium. These properties are characterized by a nonlinear dependence of the NH stretching frequency on the energy of the complex formation and by a specific “dioxane” effect (Krivoruchka et al., 2004).
2. Chemical Structure and Conformation
Studies on related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, have shown insights into the conformation of the N—H bond, which is significant for understanding the chemical behavior of these compounds. The geometric parameters of these compounds are similar to those of 2-chloro-N-(4-methylphenyl)acetamide and other acetanilides, providing a context for understanding the structure and reactivity of this compound (Gowda et al., 2007).
3. Anticancer and Antioxidant Properties
Compounds containing the nitrophenyl group, similar to this compound, have been explored for their anticancer and antioxidant properties. Studies have focused on the synthesis and characterization of compounds, revealing their potential applications in cancer treatment and as antioxidants (Sayed et al., 2021).
4. Role in Photoreactions
Research on compounds like flutamide, which share structural similarities with this compound, has provided insights into their photoreactions in different solvents. Understanding these photoreactions is crucial for applications in photochemistry and drug development (Watanabe et al., 2015).
5. Electronic and Steric Influences
Investigations into the electronic and steric factors influencing the behavior of related compounds, such as meta-toluidine analogues, contribute to our understanding of this compound. These studies focus on how molecular structure influences chemical reactions, which is essential for designing new compounds with desired properties (Mossi et al., 1992).
Safety and Hazards
The safety information for “2-cyano-N-(4-methyl-2-nitrophenyl)acetamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Zukünftige Richtungen
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that future research may focus on exploring the potential of “2-cyano-N-(4-methyl-2-nitrophenyl)acetamide” and similar compounds in the development of new chemotherapeutic agents.
Wirkmechanismus
Target of Action
2-Cyano-N-(4-methyl-2-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively used as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to their diverse biological activities . .
Mode of Action
Cyanoacetamide derivatives, in general, are known to interact with their targets through the carbonyl and cyano functions of these compounds . These functions enable reactions with common bidentate reagents to form various heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Result of Action
Many derivatives of cyanoacetamide are reported to have diverse biological activities .
Eigenschaften
IUPAC Name |
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXLADPBCWKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
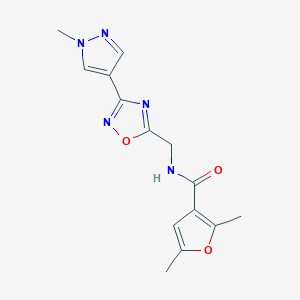
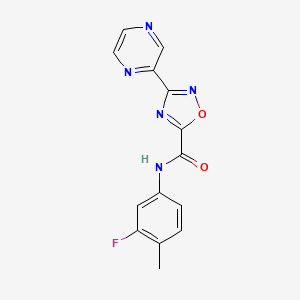
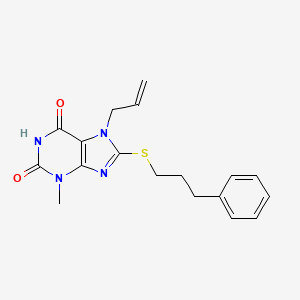

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)
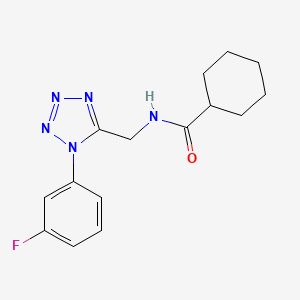
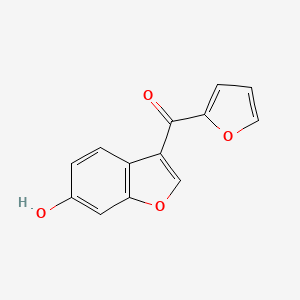
![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

